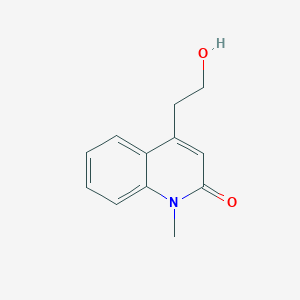









|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:5]([CH2:12][C:13](OC)=[O:14])=[CH:4][C:3]1=[O:17].[BH4-].[Na+].CO.Cl>O1CCCC1>[OH:14][CH2:13][CH2:12][C:5]1[C:6]2[C:11](=[CH:10][CH:9]=[CH:8][CH:7]=2)[N:2]([CH3:1])[C:3](=[O:17])[CH:4]=1 |f:1.2|
|


|
Name
|
Methyl 1,2-dihydro-l-methyl-2-oxo-4-quinoline acetate
|
|
Quantity
|
2.35 g
|
|
Type
|
reactant
|
|
Smiles
|
CN1C(C=C(C2=CC=CC=C12)CC(=O)OC)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
|
Name
|
|
|
Quantity
|
1.92 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
19 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed
|
|
Type
|
TEMPERATURE
|
|
Details
|
(over 1 hour) and the mixture was refluxed for 1 hour
|
|
Duration
|
1 h
|
|
Type
|
DISTILLATION
|
|
Details
|
The solvent was distilled off
|
|
Type
|
ADDITION
|
|
Details
|
water (300 ml) was poured to the residue
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with chloroform (300 ml×3)
|
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (over magnesium sulfate)
|
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was crystallized with ether
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OCCC1=CC(N(C2=CC=CC=C12)C)=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.8 g | |
| YIELD: PERCENTYIELD | 87.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 87.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |